molecular formula C11H17N3 B13206855 3-Methyl-5-(piperidin-1-YL)pyridin-2-amine

3-Methyl-5-(piperidin-1-YL)pyridin-2-amine

Cat. No.: B13206855
M. Wt: 191.27 g/mol
InChI Key: VTEUZBKKTGQGRH-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound could be a valuable building block for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-5-(piperidin-1-YL)pyridin-2-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-1-YL)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different pharmacological properties.

    Reduction: Reduction reactions can be used to modify the piperidine ring, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

3-Methyl-5-(piperidin-1-YL)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-1-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Known for its antiviral and anticancer properties.

    Berberine: Used for its antimicrobial and antidiabetic effects.

    Tetrandine: Exhibits anti-inflammatory and anticancer activities.

Uniqueness

3-Methyl-5-(piperidin-1-YL)pyridin-2-amine stands out due to its unique combination of a pyridine and piperidine ring, which can confer distinct pharmacological properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-methyl-5-piperidin-1-ylpyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-9-7-10(8-13-11(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H2,12,13)

InChI Key

VTEUZBKKTGQGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)N2CCCCC2

Origin of Product

United States

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